Structural Differentiation: Pyridin-2-ylpiperazine Amide vs. Non-Pyridyl Piperazine Analogs
The target compound incorporates a 4-(pyridin-2-yl)piperazine moiety connected via a carbonylamide linkage to the thiadiazole core. This distinguishes it from the simpler 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 67869-94-7), which lacks the pyridyl group and has a direct N–thiadiazole bond [1]. The pyridine nitrogen provides an additional hydrogen-bond acceptor site (HBA count: target molecule = 6 vs. comparator = 4) and the amide carbonyl introduces both hydrogen-bond donor and acceptor character, altering the compound's interaction potential with biological targets . This structural divergence means the two compounds occupy different chemical property space (XLogP3: target ≈ 0.9 predicted vs. comparator = 1.0), with the target molecule having a higher topological polar surface area (~77 Ų vs. ~40 Ų), which affects membrane permeability and target binding.
| Evidence Dimension | Hydrogen Bond Acceptor Count / Topological Polar Surface Area |
|---|---|
| Target Compound Data | 6 HBA / tPSA ~77 Ų (calculated) |
| Comparator Or Baseline | 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine: 4 HBA / tPSA ~40 Ų |
| Quantified Difference | +2 HBA; ~1.9× increase in tPSA |
| Conditions | Calculated using PubChem 2.2 property predictions |
Why This Matters
The significantly higher hydrogen-bonding capacity and polar surface area of the target compound relative to the simple piperazine analog directly impact oral bioavailability (tPSA > 60 Ų often reduces passive permeation but may increase solubility) and target recognition, making the two structurally similar analogs non-interchangeable in biological assays.
- [1] PubChem. 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine. Compound Summary, CID 20384280. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/20384280 View Source
